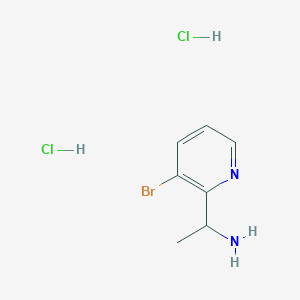

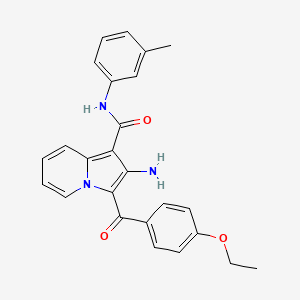

![molecular formula C19H15Cl2N5O B2598691 3-(3,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338977-95-0](/img/structure/B2598691.png)

3-(3,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(3,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are known for their DNA intercalation activities as anticancer agents . They have been designed, synthesized, and evaluated against various cancer cell lines .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinazoline derivatives involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinazoline-1-amine with different amines and triazole-2-thiol . The bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline has also been reported .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinazoline core . This core is maintained while other essential structural fragments are modified for effective binding with the target site .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include oxidative cyclization of hydrazones with bromine in glacial acetic acid at room temperature . The bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline has also been reported .Scientific Research Applications

- 3-(3,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline has demonstrated potential as an anticancer agent. It may inhibit tumor growth by interfering with cell division or inducing apoptosis. Further studies are needed to explore its specific mechanisms and efficacy against different cancer types .

- Inflammation plays a crucial role in various diseases. This compound shows anti-inflammatory effects, possibly by modulating inflammatory pathways or suppressing pro-inflammatory cytokines. Researchers are investigating its potential for treating inflammatory conditions .

- The compound exhibits antimicrobial properties, making it relevant for combating bacterial, fungal, or viral infections. Its mode of action might involve disrupting microbial membranes or interfering with essential cellular processes .

- Viral infections remain a global health concern. Studies suggest that 3-(3,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline could inhibit viral replication or entry. Researchers are investigating its effectiveness against specific viruses .

- This compound acts as an enzyme inhibitor in several contexts:

- Tuberculosis (TB) remains a global health challenge. Researchers are exploring the potential of this compound as an antitubercular agent. It may inhibit mycobacterial growth or target specific TB-related enzymes .

Anticancer Activity

Anti-Inflammatory Properties

Antimicrobial Activity

Antiviral Potential

Enzyme Inhibition

Antitubercular Agents

Mechanism of Action

properties

IUPAC Name |

4-[3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N5O/c20-14-6-5-12(11-15(14)21)17-23-24-18-13-3-1-2-4-16(13)22-19(26(17)18)25-7-9-27-10-8-25/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSMQKXLUSPGJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

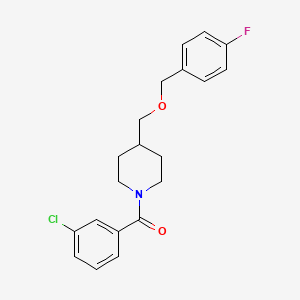

![3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2598609.png)

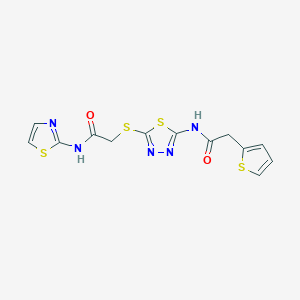

![N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide](/img/structure/B2598610.png)

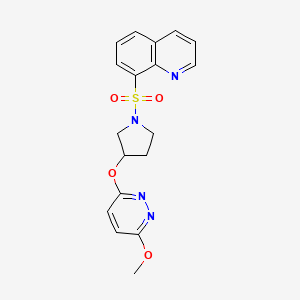

![2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598620.png)

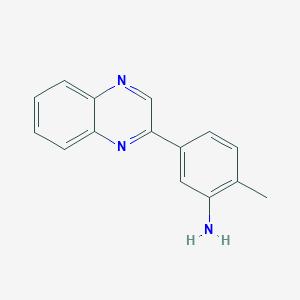

![N-(4-acetylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2598621.png)

![1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid](/img/structure/B2598626.png)

![methyl 4-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzoate](/img/structure/B2598627.png)

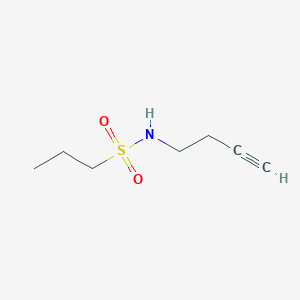

![2-Phenyl-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}butanamide](/img/structure/B2598629.png)